molecular formula C23H26N6O B2827783 N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946288-13-7

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2827783
CAS No.: 946288-13-7
M. Wt: 402.502
InChI Key: DBFNRTCYHNRMIK-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C23H26N6O and an average molecular mass of 402.502 g/mol . This derivative belongs to the 1H-pyrazolo[3,4-d]pyrimidine class, a scaffold recognized in medicinal chemistry for its diverse biological activities and its role as a core structure in kinase inhibitor discovery . The compound features specific aromatic and alkoxyalkyl substitutions at the N4 and N6 positions, which are known to critically influence its physicochemical properties and binding interactions with biological targets . Compounds within this chemical family have demonstrated significant potential in scientific research, particularly as inhibitors of protein kinases such as Casein Kinase 1 (CK1) . Furthermore, related pyrazolo[3,4-d]pyrimidine analogues have been identified as potent inhibitors of inflammatory mediators, with some showing a direct effect on cyclooxygenase-2 (COX-2) activity . This makes such derivatives valuable tools for probing cellular signaling pathways and inflammatory processes. As a screening compound, it is useful for hit-to-lead optimization programs and investigating new therapeutic targets in areas like oncology and central nervous system disorders . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-16-10-11-18(14-17(16)2)26-21-20-15-25-29(19-8-5-4-6-9-19)22(20)28-23(27-21)24-12-7-13-30-3/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFNRTCYHNRMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H26N6O
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 946288-13-7

The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its various pharmacological properties. The specific substituents—3,4-dimethylphenyl and 3-methoxypropyl—enhance its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Inhibition of CK1 can lead to altered cellular signaling pathways, which may have therapeutic implications.

Anticancer Properties

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For example:

  • Case Study : A study on related compounds showed that certain derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-proliferative effects. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit CK1:

  • Research Findings : A study identified several pyrazolo[3,4-d]pyrimidine derivatives as CK1 inhibitors with IC50 values ranging from 78 nM to several micromolar concentrations depending on the specific structural modifications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineChlorophenyl substitutionPotent CK1 inhibitor (IC50 = 78 nM)
N6-(2-methoxyphenyl)methyl-1H-pyrazolo[3,4-d]pyrimidineMethoxy substitutionModerate anti-proliferative activity
N6-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidineFluorophenyl substitutionPotential for selective inhibition

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions such as Suzuki-Miyaura coupling. This method allows for the introduction of diverse functional groups while maintaining high selectivity and yield .

Research Applications

This compound serves as a valuable scaffold for further medicinal chemistry research aimed at developing new therapeutic agents targeting CK1 and other kinases involved in cancer progression. Its unique structure provides a basis for exploring modifications that could enhance potency and selectivity.

Comparison with Similar Compounds

Key Observations :

  • The target compound has the highest molar mass (402.50 g/mol) due to its bulky 3,4-dimethylphenyl and 3-methoxypropyl groups.
  • Substitutions at N6 with polar groups (e.g., 3-methoxypropyl in the target vs. ethyl in ) may enhance solubility, though direct data is lacking. The chloro-substituted analog exhibits low solubility (0.5 µg/mL), likely due to hydrophobicity.
  • Synthesis yields for analogs with benzyl substituents (e.g., 84–86% in ) suggest efficient synthetic routes, which may extend to the target compound.

NMR Spectral Analysis

Target Compound vs. Chlorophenyl Analogs

  • Hydrogen Shifts :

    • In chlorophenyl analogs (e.g., N3-(4-Chlorophenyl)-N4-(3-chlorophenyl) ), aromatic protons resonate at 7.24–7.95 ppm (1H NMR), influenced by electron-withdrawing chloro groups. The target compound’s 3,4-dimethylphenyl group may upfield-shift adjacent protons due to electron-donating methyl groups.
    • NH protons in chlorophenyl analogs appear at 8.80–12.98 ppm , similar to the target compound’s expected range.
  • Carbon Shifts :

    • The C-3a carbon in chlorophenyl analogs resonates at 91.7–92.1 ppm (13C NMR) , comparable to the target’s pyrazolo[3,4-d]pyrimidine core.
    • The 3-methoxypropyl group in the target compound may introduce signals near 55–70 ppm (methoxy carbon) and 20–40 ppm (propyl chain carbons), absent in chloro-substituted analogs.

Pharmacological Implications

  • Substituent Effects :
    • The 3-methoxypropyl group in the target compound may improve bioavailability compared to shorter alkyl chains (e.g., ethyl in ) or hydrophobic chloro groups.
    • 3,4-Dimethylphenyl at N4 could enhance lipophilicity and membrane permeability relative to unsubstituted phenyl groups in or .
    • Polar substituents (e.g., methoxy) may reduce metabolic degradation compared to halogens (e.g., chloro in ).

Q & A

Basic: What are the standard synthetic routes for N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

Answer:
The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential introduction of substituents. Key steps include:

  • Core formation : Condensation of β-dicarbonyl compounds with hydrazines under basic conditions (e.g., K₂CO₃ in DMF) .
  • Substituent coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 3,4-dimethylphenyl and 3-methoxypropyl groups .
  • Purification : Column chromatography or recrystallization (e.g., using methanol or ethyl acetate) to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by enhancing reaction homogeneity .
  • Continuous flow chemistry : Enhances scalability and reduces side reactions through precise temperature and solvent control .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, while green solvents (e.g., ethanol) reduce environmental impact .
  • Catalyst screening : Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., 6.8–7.5 ppm for phenyl groups) .
  • X-ray crystallography : Resolves 3D conformation, confirming dihedral angles between pyrazolo-pyrimidine and substituent rings .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Purity validation : Re-analyze batches via HPLC and mass spectrometry to rule out impurities .
  • Orthogonal assays : Compare kinase inhibition using SPR (binding affinity) and ELISA (enzymatic activity) to confirm target engagement .
  • Replicate conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and assay buffers (pH, ionic strength) to minimize variability .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent scanning : Replace 3-methoxypropyl with cycloheptyl or benzyl groups to assess steric/electronic effects on kinase selectivity .
  • QSAR modeling : Use Schrödinger’s Maestro or MOE to correlate logP, polar surface area, and H-bond donors with cytotoxicity .
  • Fragment-based design : Co-crystallize derivatives with target kinases (e.g., CDK2) to identify critical binding motifs .

Advanced: What methodologies elucidate the compound’s mechanism of action as a kinase inhibitor?

Answer:

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of kinases .
  • Molecular docking : AutoDock Vina or Glide predicts binding poses in ATP-binding pockets, validated by mutagenesis (e.g., Lys89Ala in CDK2) .

Advanced: How can computational models predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET prediction : SwissADME estimates bioavailability (e.g., %F >30) and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and solvent accessibility .
  • Toxicity screening : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .

Basic: What in vitro/in vivo models are suitable for preliminary efficacy testing?

Answer:

  • In vitro : MTT assays in cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ <10 µM considered promising .
  • In vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) using oral dosing (10–50 mg/kg) and monitoring tumor volume reduction .
  • PK/PD studies : Plasma half-life (t₁/₂) and tissue distribution assessed via LC-MS/MS .

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